molecular formula Cl2 B1223078 Chlorine CAS No. 7782-50-5

Chlorine

Cat. No.: B1223078
CAS No.: 7782-50-5
M. Wt: 70.90 g/mol
InChI Key: KZBUYRJDOAKODT-UHFFFAOYSA-N
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Description

Chlorine is a chemical element with the symbol Cl and atomic number 17. It is a member of the halogen group and is the second lightest halogen. This compound is a toxic, corrosive, greenish-yellow gas that is irritating to the eyes and respiratory system. It is widely used for water disinfection, bleaching, and in the production of various chemicals .

Synthetic Routes and Reaction Conditions:

    Laboratory Preparation: this compound gas can be prepared by the oxidation of hydrochloric acid with potassium permanganate or manganese dioxide. For example:

Industrial Production Methods:

    Chloralkali Process: This is the most common industrial method for producing this compound. It involves the electrolysis of a sodium chloride solution (brine), resulting in this compound gas, sodium hydroxide, and hydrogen gas. The overall reaction is:

Types of Reactions:

    Oxidation: this compound acts as a strong oxidizing agent. For example, it reacts with hydrogen to form hydrogen chloride:

    Substitution: this compound can replace hydrogen in hydrocarbons, forming chlorinated compounds. For example, methane reacts with this compound to form chloromethane:

    Addition: this compound can add to alkenes to form dichlorinated compounds. For example, ethene reacts with this compound to form 1,2-dichloroethane:

Common Reagents and Conditions:

    Reagents: Potassium permanganate, manganese dioxide, hydrochloric acid, sodium chloride.

    Conditions: Reactions often require heat or light to proceed.

Major Products:

  • Hydrogen chloride, chloromethane, 1,2-dichloroethane, and various chlorinated organic compounds.

Mechanism of Action

Target of Action

Chlorine (Cl) is a strongly oxidizing agent and the third most electronegative element . It is commonly used in sanitation, disinfection, and antiseptic processes . The primary targets of this compound are harmful microorganisms in water, where it acts as an oxidizing agent .

Mode of Action

This compound’s mode of action is based on its strong oxidizing properties. It has a tendency to add an electron, which gives it special oxidizing properties . This compound kills harmful microorganisms, has decolorization properties, and can oxidize and modify organic molecules . It can be used in different forms: gaseous (e.g., Cl2 and ClO2), liquid (e.g., NaClO, HClO, and NH2Cl), and solid (e.g., Ca(OCl)2) .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the this compound cycle on Earth, where naturally occurring organochlorines compounds are synthesized and transformed by diverse groups of microorganisms in the presence or absence of oxygen . This compound also plays a role in the synthesis and transformation of inorganic and organic this compound compounds .

Pharmacokinetics

Due to its high chemical reactivity, this compound dioxide (ClO2) is rapidly reduced in oral and gastric secretions, producing chlorite (ClO2⁻), which becomes the active agent responsible for its systemic actions . This compound dioxide also showed potential to act as an oxidant or antioxidant depending on the concentration .

Result of Action

The result of this compound’s action is the disinfection of water, making it safe for consumption. This compound undergoes a disproportionation reaction in water, where it gets both oxidized and reduced . Chloric (I) acid (HClO) sterilizes water by killing bacteria . Chloric acid can further dissociate in water to form ClO- (aq), which also acts as a sterilizing agent .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Chlorinated disinfectants are widely used in various environments, including hospitals, quarantine facilities, households, institutes, and public areas . The addition of hypochlorite to soil can increase this compound/chloride concentration, which can be fatal to plant species if exposed . Furthermore, this compound compounds reaching the sewer/drainage system and exposed to aqueous media such as wastewater can form many disinfection by-products (DBPs), some of which are harmful to the environment .

Biochemical Analysis

Biochemical Properties

Chlorine plays a crucial role in biochemical reactions, particularly in the form of chloride ions. Chloride ions are involved in maintaining the osmotic balance and electrical neutrality of cells. They interact with various enzymes, proteins, and other biomolecules to facilitate biochemical processes. For instance, chloride ions are essential for the proper functioning of the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. Additionally, chloride ions are involved in the activation of amylase, an enzyme that breaks down starch into sugars .

Cellular Effects

This compound, in the form of chloride ions, has significant effects on various types of cells and cellular processes. It influences cell function by regulating cell signaling pathways, gene expression, and cellular metabolism. Chloride ions are critical for maintaining the resting membrane potential and action potentials in neurons, which are essential for nerve impulse transmission. They also play a role in the regulation of cell volume and pH balance by participating in ion exchange mechanisms . Furthermore, chloride ions are involved in the activation of certain ion channels and transporters, which are crucial for cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Chloride ions can bind to specific sites on proteins and enzymes, altering their conformation and activity. For example, the binding of chloride ions to the enzyme carbonic anhydrase enhances its catalytic activity. This compound can also act as an oxidizing agent, participating in redox reactions that modify the structure and function of biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to oxidative stress and damage to cellular components, such as lipids, proteins, and DNA. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing immune function and protecting against infections. At high doses, this compound can be toxic and cause adverse effects, including respiratory distress, oxidative damage, and inflammation. Studies in animal models have shown that high doses of this compound can lead to acute lung injury and other systemic effects, highlighting the importance of dose-dependent responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as chloride ions. Chloride ions participate in the regulation of enzyme activities, such as carbonic anhydrase and amylase, which are involved in metabolic processes like respiration and digestion. This compound also plays a role in maintaining the acid-base balance in the body by participating in the chloride-bicarbonate exchange mechanism. This exchange is crucial for the proper functioning of metabolic pathways that produce and utilize energy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the form of chloride ions. Chloride ions are transported across cell membranes through various channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium-potassium-chloride cotransporter (NKCC). These transporters help maintain the proper distribution of chloride ions within different cellular compartments, ensuring their availability for biochemical processes .

Subcellular Localization

This compound, in the form of chloride ions, is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. The subcellular localization of chloride ions is essential for their role in maintaining cellular homeostasis and facilitating biochemical reactions. For example, chloride ions in the mitochondria are involved in regulating mitochondrial membrane potential and energy production. In lysosomes, chloride ions contribute to the acidification of the lysosomal lumen, which is necessary for the degradation of macromolecules .

Properties

IUPAC Name

molecular chlorine
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InChI

InChI=1S/Cl2/c1-2
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InChI Key

KZBUYRJDOAKODT-UHFFFAOYSA-N
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Canonical SMILES

ClCl
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Molecular Formula

Cl2
Record name CHLORINE
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DSSTOX Substance ID

DTXSID1020273
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Molecular Weight

70.90 g/mol
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Physical Description

Chlorine appears as a greenish yellow gas with a pungent suffocating odor. Toxic by inhalation. Slightly soluble in water. Liquefies at -35 °C and room pressure. Readily liquefied by pressure applied at room temperature. Contact with unconfined liquid can cause frostbite by evaporative cooling. Does not burn but, like oxygen, supports combustion. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has ill effects. Vapors are much heavier than air and tend to settle in low areas. Contact CHEMTREC to activate chlorine response team 800-424-9300. Used to purify water, bleach wood pulp, and to make other chemicals. Rate of onset: Immediate to hours Persistence: Minutes to hours Odor threshold: 3.5 ppm Source/use/other hazard: Cleaner/disinfectant in many industries; water treatment; WWI war gas; irritating corr fumes heavier than air., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Greenish-yellow gas with a pungent, irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 2.48 (heavier than air); [HSDB], Gas, GREENISH-YELLOW COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Greenish-yellow gas with a pungent, irritating odor., Greenish-yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-30.3 °F at 760 mmHg (EPA, 1998), -34.04 °C, -34 °C, -29 °F
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Solubility

0.7 % (NIOSH, 2023), 1.46 g/100 cc water at 0 °C; 310 cc/100 cc water at 10 °C; 177 cc/100 cc water at 30 °C; 0.57 g/100 cc water at 30 °C, Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M); total solubility: 0.092 M; more soluble in alkalies, In water, 6,300 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, 0.7%
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Density

1.424 at 59 °F (pressurized liquid) (USCG, 1999) - Denser than water; will sink, 2.898 g/L, Heat capacity at constant pressure (gas, 25 °C): 8.11 cal/mol °C; critical density: 0.573; oxidizing agent; very reactive; reduction potential (aqueous): 1.356 V; dissociation energy: 57.978 kcal at 25 °C; forms halides with all elements except the rare gases helium, neon, and argon; 1.4085 (liquid) at 20 °C and 6.864 atm; 1.5649 (liquid) at -35 °C and 0.9949 atm, Stable isotope abundance (atom, %): Cl-35, 75.53%; Cl-37, 24.47%; critical volume: 0.001745 cu m/kg; density: 3.213 kg/cu m at 0 °C and 101.3 kPa; latent heat of vaporization, 287.75 J/g ;enthalpy of fusion: 90.33 kJ/kg; electron affinity: 3.77 eV; enthalpy of hydration of chloride ion: 405.7 kJ/mol; ionization energies: 13.01 eV; 23.80 eV; 39.9; 53.3; 67.8; 96.6, 114.2 eV; specific heat at constant pressure: 481 kJ/kg K; specific heat at constant volume: 0.357 kJ/kg K; specific magnetic susceptibility: -7.4X10-9 cu m/kg at 20 °C; electrical conductivity of liquid at-70 °C: 1X10-16 (Ohm cm)-1; dielectric constant at 0 °C (wavelengths > 10 m): 1.97, Liquid; clear amber; very irritating odor; density: 1.56 at -35 °C, freezing point: -101 °C; 1 L liquid = 456.8 L gas at 0 °C and 1 atm; very low electrical conductivity; soluble in chlorides and alcohols; extremely strong oxidizing agent; slightly soluble in cold water /Liquid/, Saturated vapor density: 0.95960 lb/cu ft at 50 °F, 1.424 at 59 °F, 2.47(relative gas density)
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Vapor Density

2.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.47
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Vapor Pressure

7600 mmHg at 86 °F (EPA, 1998), 5.83X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 673, 6.8 atm
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Mechanism of Action

Chlorine persists as an element only at a very low pH (less than 2), and at the higher pH found in living tissue it is rapidly converted into hypochlorous acid. In this form, apparently, it can penetrate the cell and form N-chloroderivatives that damage cellular integrity. ... According to microbial test systems, chlorine can also disrupt cell wall permeability, which possibly explains its ability to cause edema and acute tissue injury. Hypochlorous acid has been shown to react with sulfhydryl groups in cysteine ... and to inhibit various enzymes, including the aldolase enzyme essential for glucose oxidation in Escherichia coli.
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Impurities

Commonly tested for nonvolatile residue, iron and water content, Produced on a large scale by electrolysis from fused chlorides. The industrial product is about 99.3% pure. Contaminants are traces of bromide, hexachloroethane, hexachlorobenzene, and water.
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Color/Form

Yellowish-green gas, Greenish-yellow gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

7782-50-5
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Melting Point

-150 °F (EPA, 1998), -101.5 °C, -101 °C, -150 °F
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Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphite-chloride kinetic complex was prepared by adding chlorine and triphenyl phosphite (36.8 ml., 3.5 equivalents per equivalent of cephem sulfoxide used below -22.3 g.) simultaneously to 150 ml. of methylene chloride at about -20° to about -10° C., maintaining a pale yellow color in the reaction mixture throughout the co-addition. With the addition of the last drops of triphenyl phosphite to the mixture, it gave a negative starch-iodide test for chlorine. After cooling the mixture to -25° C., 5.1 ml. of amylene and subsequently 22.3 gm. of 4'-nitrobenzyl 7-phenoxyacetamido-3-hydroxy-3-cephem-4-carboxylate, 1-oxide were added. After stirring 25 minutes at -15° to -10° C., the dropwise addition of 11 ml. (3.4 equivalents per equivalent of cephem sulfoxide) of pyridine in 30 ml. of methylene chloride was begun. Pyridine addition was extended over 53 minutes. Fifteen minutes after pyridine addition was complete, 37 ml. (10 equivalents) of isobutanol was added and HCl was bubbled into the reaction mixture for 6 minutes. The title product crystallized from solution and was isolated by filtration, washed with 100 ml. of methylene chloride and dried in vacuo. Yield--6.4 g. (37%).
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Synthesis routes and methods II

Procedure details

A solution of chlorine in CCl4 is prepared by condensing 4.38 ml liquified Cl2 at dry-ice temperature, and then adding 75 ml CCl4 at -10° to it. To this solution at 0° is added two small crystals of iodine, and then 10.0 g 2-mercaptopyrimidine in 35 ml CCl4 dropwise over 1.5 hours. After stirring another hour, the solvent, excess Cl2 and HCl are evaporated in vacuo, leaving 5.I as residue.
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Synthesis routes and methods III

Procedure details

Using the method of Example 1, 11.9 g (0.1 mol) of benzoxazole were reacted, with addition of 0.5 g of montmorillonite KSF, with chlorine gas at 100° C. After addition of 1.1 times the molar amount of chlorine gas, GC showed complete conversion into 2-chlorobenzoxazole. Further introduction of chlorine gas (an additional 1.0 times the molar amount) at 120-125° C. resulted in 80.6% conversion into 2,6-dichlorobenzoxazole.
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Synthesis routes and methods IV

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorine
Reactant of Route 2
Chlorine
Reactant of Route 3
Chlorine
Reactant of Route 4
Chlorine

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